8-Bromoquinolin-4(1H)-one

Overview

Description

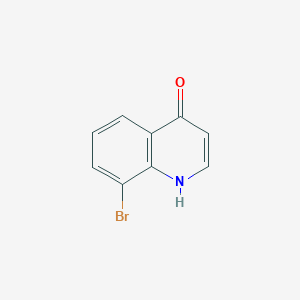

8-Bromoquinolin-4(1H)-one (CAS: 57798-00-2) is a brominated derivative of the quinolin-4(1H)-one scaffold, characterized by a bromine substituent at the 8-position of the quinoline ring. Its molecular formula is C₉H₆BrNO, with a molecular weight of 224.06 g/mol, and it is commercially available at 98% purity . The compound’s structure combines the planar aromatic quinoline system with a ketone group at the 4-position, making it a versatile intermediate in medicinal chemistry and organic synthesis. Bromination at the 8-position introduces steric and electronic effects that influence reactivity and interaction with biological targets, such as enzymes or receptors.

Synthetic routes for this compound typically involve electrophilic bromination of quinolin-4(1H)-one precursors using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions . Purification is achieved via column chromatography, with structural confirmation relying on techniques such as ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinolin-4(1H)-one typically involves the bromination of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with bromine in chloroform, which yields this compound . The reaction conditions must be carefully controlled to ensure the selective bromination at the 8th position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bromine and appropriate solvents under controlled conditions to achieve high yields and purity. The reaction is typically carried out in large reactors with efficient mixing and temperature control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 8-Bromoquinolin-4(1H)-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The hydroxyl group can undergo oxidation to form quinones, while reduction reactions can modify the quinoline ring.

Common Reagents and Conditions:

Bromination: Bromine in chloroform.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like sodium borohydride.

Major Products:

Substitution Products: Various substituted quinolines.

Oxidation Products: Quinones.

Reduction Products: Reduced quinoline derivatives.

Scientific Research Applications

Chemistry

8-Bromoquinolin-4(1H)-one serves as a valuable building block in organic synthesis. It is utilized to create complex heterocyclic compounds and can undergo various transformations such as halogenation and alkylation. Its unique structural properties allow for diverse functionalization strategies, making it essential for synthetic chemists.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. It shows promise in modulating pathways related to inflammation and cancer progression, making it a candidate for therapeutic development.

Medicine

This compound exhibits notable biological activities, including:

- Antimicrobial Activity : Demonstrated significant inhibition against various bacterial strains.

- Anticancer Properties : Induces apoptosis in cancer cells by affecting key signaling pathways.

The following table summarizes its biological activity:

| Activity Type | Target Organisms/Cells | Observations |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, Klebsiella pneumoniae | MIC values from 1 µg/mL to 16 µg/mL |

| Anticancer | HeLa, MCF-7 (breast), A549 (lung) | IC50 values ranged from 5 to 49 µM |

Industry

In industrial applications, this compound is explored for developing novel materials with specific electronic or optical properties. Its ability to chelate metal ions enhances its utility in creating advanced functional materials.

The mechanisms underlying the biological activity of this compound include:

- Antimicrobial Mechanism : The compound's ability to chelate metal ions disrupts metalloenzyme functions essential for microbial survival.

- Anticancer Mechanism : It modulates cell signaling pathways that control proliferation and survival, leading to apoptosis in cancer cells.

Case Studies

Several studies have highlighted the potential of this compound in medicinal applications:

- Antimicrobial Studies : A study found that derivatives exhibited potent antibacterial effects against Staphylococcus aureus and Klebsiella pneumoniae, with MIC values lower than standard antibiotics like ciprofloxacin.

- Anticancer Activity : In vitro assays indicated that this compound showed cytotoxicity against various cancer cell lines, outperforming traditional chemotherapeutics such as cisplatin.

Comparative Analysis with Related Compounds

The unique properties of this compound can be contrasted with other quinoline derivatives:

| Compound | Unique Features |

|---|---|

| This compound | Significant antimicrobial and anticancer properties due to bromine's reactivity. |

| 8-Chloroquinolin-4(1H)-one | Lower biological activity compared to the brominated version. |

| 8-Iodoquinolin-4(1H)-one | Unique imaging applications but hindered interactions due to iodine's size. |

| 8-Fluoroquinolin-4(1H)-one | Enhanced stability but reduced reactivity compared to bromine. |

Mechanism of Action

The mechanism of action of 8-Bromoquinolin-4(1H)-one involves its ability to chelate metal ions, which can disrupt various biological processes. By binding to metal ions, it can inhibit the activity of metalloenzymes and interfere with metal-dependent pathways. This property is particularly useful in medicinal applications, where it can be used to target metal-dependent diseases .

Comparison with Similar Compounds

The structural and functional attributes of 8-Bromoquinolin-4(1H)-one can be contextualized by comparing it to analogs with variations in halogen substitution, ring saturation, or positional isomerism. Below is a detailed analysis:

Structural Analogues and Positional Isomers

Table 1: Key Structural Analogues of this compound

Key Observations :

- Ketone Position: 8-Bromoquinolin-2(1H)-one (ketone at C2) exhibits distinct hydrogen-bonding capabilities compared to the C4-ketone variant, affecting its binding affinity in biological systems .

- Halogen Diversity : The introduction of chlorine (6-Bromo-8-chloro-) or fluorine (5-Bromo-8-fluoro-) alters electronic properties and metabolic stability. For instance, fluorine’s electronegativity increases resistance to oxidative degradation .

Spectroscopic Characterization

Table 2: Comparative NMR Data (Selected Examples)

- Bromine Effects: The deshielding effect of bromine at C8 in this compound causes downfield shifts in adjacent protons (e.g., H7 and H9) compared to non-brominated analogs .

- Dihydro Derivatives: Saturation of the quinoline ring (e.g., 1,4-dihydro-) results in upfield shifts for protons near the ketone group due to reduced aromaticity .

Biological Activity

8-Bromoquinolin-4(1H)-one is a significant compound in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. This article explores its mechanisms of action, relevant case studies, and research findings, providing a comprehensive overview of its biological potential.

Chemical Structure and Properties

This compound is characterized by a bromine atom at the 8th position and a hydroxyl group at the 4th position of the quinoline ring. Its molecular formula is C₉H₆BrN₁O, which contributes to its unique reactivity and biological activity. The presence of bromine enhances its electrophilic nature, making it a valuable scaffold for further chemical modifications.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : It exhibits significant antimicrobial properties against various bacteria and fungi. The compound's ability to inhibit DNA gyrase and topoisomerase IV is crucial for its antibacterial effects, similar to other quinolone derivatives .

- Anticancer Properties : Research indicates that this compound can modulate biochemical pathways related to cell proliferation and apoptosis. By chelating metal ions, it disrupts metal-dependent enzymatic reactions that are vital for cancer cell survival.

- Enzyme Inhibition : The compound has been shown to inhibit specific metalloenzymes, which play essential roles in various biological processes. This inhibition can lead to reduced inflammation and altered cellular signaling pathways.

Antimicrobial Studies

Various studies have documented the antimicrobial efficacy of this compound. For instance:

- In Vitro Studies : Tests have demonstrated that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. Its MIC (minimum inhibitory concentration) values indicate potent activity against resistant strains, suggesting its potential as a therapeutic agent in treating infections .

- Fungal Inhibition : The compound also shows antifungal activity, making it a candidate for developing treatments for fungal infections. Its mechanism involves disrupting fungal cell wall synthesis and function.

Anticancer Research

Several case studies highlight the anticancer potential of this compound:

- Cell Line Studies : In assays using various cancer cell lines (e.g., breast cancer and leukemia), this compound has shown significant cytotoxic effects, leading to increased apoptosis rates compared to control groups.

- Mechanistic Insights : Research has indicated that the compound affects the cell cycle by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This action leads to G0/G1 phase arrest in cancer cells.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar quinoline derivatives:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| This compound | Bromine enhances reactivity; broad-spectrum activity | Antimicrobial, anticancer |

| 8-Chloroquinolin-4(1H)-one | Chlorine is less reactive; lower biological activity | Limited antimicrobial properties |

| 8-Iodoquinolin-4(1H)-one | Iodine's size may hinder interactions | Unique applications in imaging |

| 8-Fluoroquinolin-4(1H)-one | Fluorine enhances stability but reduces reactivity | Moderate biological activity |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 8-bromoquinolin-4(1H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of quinolin-4(1H)-one derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and catalyst presence (e.g., Lewis acids) significantly affect regioselectivity and yield. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product . For brominated heterocycles, side reactions (e.g., over-bromination) can occur, requiring careful stoichiometric control .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the bromine substitution pattern and aromatic proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) stretching (~1670 cm⁻¹). Purity assessment requires HPLC with UV detection or thin-layer chromatography (TLC) using silica gel plates .

Q. How should researchers address discrepancies between calculated and observed spectral data for this compound?

- Methodological Answer : Contradictions in spectral data (e.g., unexpected NMR splitting patterns) may arise from impurities, tautomerism, or solvent effects. Validate results by repeating experiments under identical conditions, using complementary techniques (e.g., X-ray crystallography for absolute configuration confirmation). Cross-referencing with literature on analogous brominated quinolinones can resolve ambiguities .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in modulating biological targets like SIRT1?

- Methodological Answer : Bromine’s electron-withdrawing effects alter the quinolinone ring’s electronic profile, potentially enhancing binding affinity to enzymes like SIRT1. Competitive inhibition assays (e.g., fluorescence-based) and molecular docking studies can map interactions between the brominated compound and the enzyme’s active site. Comparative studies with non-brominated analogs (e.g., MHY2245) reveal structure-activity relationships .

Q. How can researchers reconcile contradictory data in pharmacological studies of this compound?

- Methodological Answer : Contradictions in IC₅₀ values or toxicity profiles may stem from variability in cell lines, assay conditions, or compound solubility. Employ standardized protocols (e.g., MTT assays under normoxic vs. hypoxic conditions) and statistical validation (e.g., ANOVA with post-hoc tests). Meta-analyses of published data and replication studies are critical to confirm trends .

Q. What strategies optimize crystallographic analysis of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction requires high-purity samples grown via slow evaporation in solvents like ethanol or DCM. Bromine’s heavy-atom effect enhances phase resolution. Analyze intermolecular interactions (e.g., N–H⋯O hydrogen bonds) to explain packing motifs and stability. Compare puckering parameters of the quinolinone ring with related structures to identify conformational trends .

Q. How does bromination alter the reactivity of quinolin-4(1H)-one in cross-coupling reactions?

- Methodological Answer : The bromine atom serves as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Screen catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) to optimize yields. Monitor reaction progress via GC-MS or in situ IR. Compare reactivity with chloro- or iodo-analogs to assess halogen effects on reaction kinetics .

Properties

IUPAC Name |

8-bromo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLALMUWUZUGIGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973385 | |

| Record name | 8-Bromoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57798-00-2 | |

| Record name | 8-Bromoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-BROMO-4-HYDROXYQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.